4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Description
The compound “4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a pyrrolidine ring (a five-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a thiol group (-SH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The presence of multiple rings (the pyrrolidine and triazole) would likely result in a rigid structure. The amino and thiol groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the amino group could participate in condensation reactions, the thiol group could undergo oxidation, and the rings could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of polar functional groups like the amino and thiol groups would likely make the compound polar and potentially soluble in water .Future Directions
Properties
IUPAC Name |
4-amino-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c8-12-6(9-10-7(12)13)5-11-3-1-2-4-11/h1-5,8H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJONNSHWIAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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